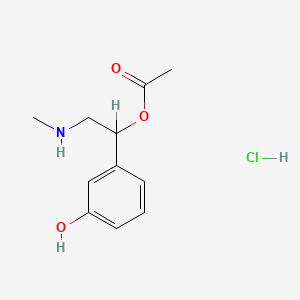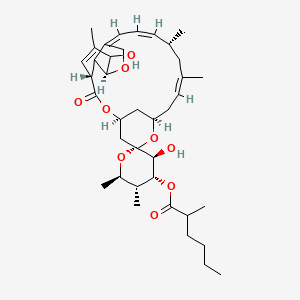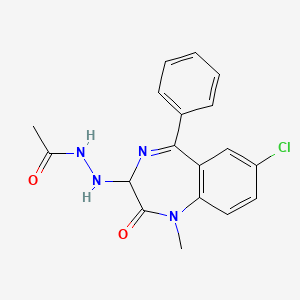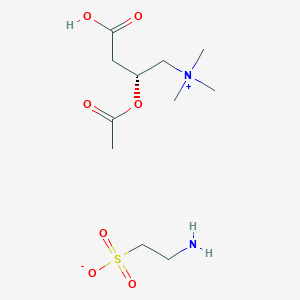
Acetyl L-carnitine taurinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetyl L-carnitine taurinate is a derivative of L-carnitine, an amino acid derivative that plays a crucial role in the transport of fatty acids into the mitochondria for energy production. This compound combines the properties of acetyl L-carnitine and taurine, both of which have significant biological roles. Acetyl L-carnitine is known for its neuroprotective and cognitive-enhancing effects, while taurine is an amino sulfonic acid that supports cardiovascular health, bile salt formation, and the development and function of skeletal muscle, the central nervous system, and the cardiovascular system .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetyl L-carnitine taurinate typically involves the esterification of L-carnitine with acetic acid, followed by the reaction with taurine. The process begins with the acetylation of L-carnitine using acetic anhydride in the presence of a catalyst such as pyridine. The resulting acetyl L-carnitine is then reacted with taurine in an aqueous medium under controlled pH conditions to form this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as crystallization or chromatography .
化学反应分析
Types of Reactions
Acetyl L-carnitine taurinate undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can occur under oxidative stress conditions.
Reduction: This reaction involves the gain of electrons and can occur in the presence of reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles such as hydroxide ions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can result in the formation of alcohols .
科学研究应用
Acetyl L-carnitine taurinate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: Studied for its role in cellular metabolism and its effects on mitochondrial function.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases, cardiovascular diseases, and metabolic disorders.
Industry: Used in the formulation of dietary supplements and functional foods
作用机制
Acetyl L-carnitine taurinate exerts its effects through several mechanisms:
Mitochondrial Function: Enhances the transport of fatty acids into the mitochondria, promoting energy production.
Neuroprotection: Reduces oxidative stress and prevents neuronal damage.
Cardiovascular Health: Supports the function of the cardiovascular system by modulating ion channels and reducing inflammation
相似化合物的比较
Similar Compounds
L-carnitine: A naturally occurring amino acid derivative involved in the transport of fatty acids into the mitochondria.
Acetyl L-carnitine: An acetylated form of L-carnitine with enhanced neuroprotective properties.
Taurine: An amino sulfonic acid with roles in cardiovascular health and bile salt formation
Uniqueness
Acetyl L-carnitine taurinate is unique in that it combines the properties of both acetyl L-carnitine and taurine, offering synergistic effects that are not observed with either compound alone. This combination enhances its potential therapeutic applications, particularly in the fields of neuroprotection and cardiovascular health .
属性
CAS 编号 |
213833-20-6 |
|---|---|
分子式 |
C11H24N2O7S |
分子量 |
328.39 g/mol |
IUPAC 名称 |
[(2R)-2-acetyloxy-3-carboxypropyl]-trimethylazanium;2-aminoethanesulfonate |
InChI |
InChI=1S/C9H17NO4.C2H7NO3S/c1-7(11)14-8(5-9(12)13)6-10(2,3)4;3-1-2-7(4,5)6/h8H,5-6H2,1-4H3;1-3H2,(H,4,5,6)/t8-;/m1./s1 |
InChI 键 |
BQGBBTYEIVIBIO-DDWIOCJRSA-N |
手性 SMILES |
CC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.C(CS(=O)(=O)[O-])N |
规范 SMILES |
CC(=O)OC(CC(=O)O)C[N+](C)(C)C.C(CS(=O)(=O)[O-])N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


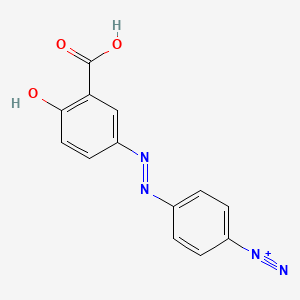

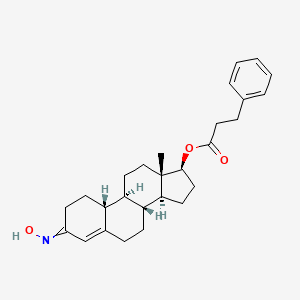
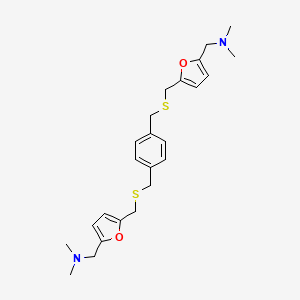
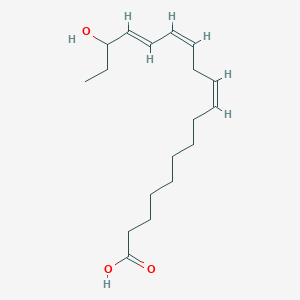
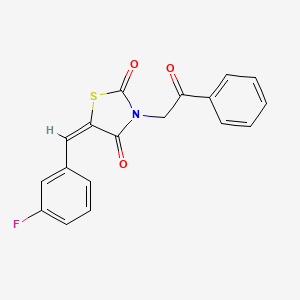
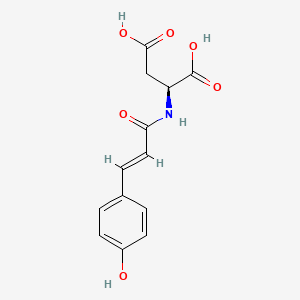
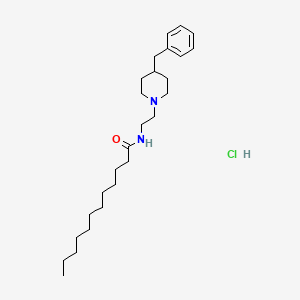
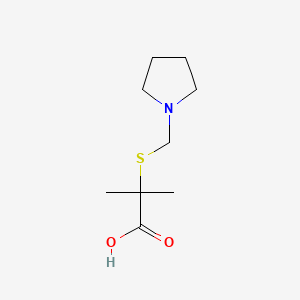

![9-Octadecenamide, N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-, (9Z)-](/img/structure/B12761453.png)
